![molecular formula C18H19N7OS B2957518 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 2034360-85-3](/img/structure/B2957518.png)
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide
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Overview
Description
The compound “1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine . It’s used in the manufacturing of pharmaceutical compositions for the treatment or prophylaxis of diseases, particularly cardiovascular and renal diseases .
Synthesis Analysis
The synthesis of this compound involves methods described in the patent WO/2018/069222 . The patent covers methods of preparing the compound, intermediate compounds useful for preparing the compound, and pharmaceutical compositions comprising the compound .Molecular Structure Analysis
The molecular structure of this compound is part of a class of compounds known as substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amines . These compounds are described and defined in the patent WO/2018/069222 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are covered in the patent WO/2018/069222 . The patent describes the methods of preparing the compound and the intermediate compounds useful for its preparation .Scientific Research Applications
Cardiovascular and Renal Disease Treatment
This compound is part of a class of substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives that have been identified for their potential in treating or preventing cardiovascular and renal diseases . These compounds can be used as sole agents or in combination with other active ingredients to manufacture pharmaceutical compositions aimed at these health conditions.
Electrophilic Substitution Reactions
Research indicates that compounds similar to the one undergo electrophilic substitution reactions exclusively at the C4 atom of the five-membered heteroring . This specificity can be harnessed in synthetic chemistry to create targeted modifications of the compound, leading to new derivatives with potential pharmacological applications.
Spin Crossover Applications
Related pyrazol-1-yl pyridine iron(II) complexes, which share structural similarities with the compound, exhibit exceptionally high-temperature spin crossover properties . These properties are significant for applications in molecular electronics and smart materials, where the spin state of a molecule can be switched by external stimuli.
Antimicrobial and Antitumor Activities
Imidazole derivatives, which are structurally related to the compound, show a broad range of biological activities, including antimicrobial and antitumor effects . The compound could potentially be modified to enhance these properties, leading to the development of new therapeutic agents.
Neuroprotective and Antioxidant Effects
Pyrazoline derivatives have demonstrated neuroprotective and antioxidant effects, which are crucial in managing oxidative stress-related diseases . The compound could be explored for similar activities, contributing to treatments for neurodegenerative disorders and conditions caused by oxidative damage.
Tuberculosis Treatment
Indole derivatives, which are part of the same broader family of compounds, have shown activity against Mycobacterium tuberculosis . Given the structural similarities, the compound could be investigated for its potential use in treating tuberculosis, especially in the development of new drugs that overcome antibiotic resistance.
Mechanism of Action
Target of Action
Similar compounds have been associated with the treatment or prophylaxis of diseases, particularly cardiovascular and renal diseases .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in a way that leads to the treatment or prophylaxis of diseases .
Biochemical Pathways
It’s worth noting that similar compounds have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway, which is often associated with tumourigenesis, progression, and poor prognosis .
Pharmacokinetics
Similar compounds have been used for the manufacturing of pharmaceutical compositions for the treatment or prophylaxis of diseases .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by various factors, including the presence of other active ingredients .
properties
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7OS/c26-17(23-18-22-13-4-1-2-5-14(13)27-18)12-9-24(10-12)15-8-16(20-11-19-15)25-7-3-6-21-25/h3,6-8,11-12H,1-2,4-5,9-10H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJREKOWIRXEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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